

Parishin E: A Technical Guide to Its Natural Occurrence, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Parishin E (Standard)

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Abstract

Parishin E, a phenolic glycoside with the molecular formula $C_{19}H_{24}O_{13}$, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities.^[1] Primarily found in the traditional Chinese medicinal herb *Gastrodia elata*, and also identified in *Maclura tricuspidata*, this natural product has demonstrated potential therapeutic benefits, including anti-inflammatory, anti-aging, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources, isolation and purification methodologies, quantitative analysis, and the molecular mechanisms of action of Parishin E, with a focus on its modulation of key signaling pathways. Detailed experimental protocols for its extraction and biological evaluation are also presented to facilitate further research and drug development endeavors.

Natural Occurrence and Sourcing

Parishin E is predominantly isolated from the dried rhizome of *Gastrodia elata* Blume, an orchidaceous plant widely used in traditional medicine.^[1] It is also found in the twig, bark, root, and fruit of *Maclura tricuspidata*, a plant belonging to the Moraceae family.^[2] The concentration of Parishin E and its derivatives can vary depending on the plant part, geographical origin, and processing methods.

Quantitative Analysis of Parishin E in Natural Sources

The content of Parishin E in its natural sources has been quantified using High-Performance Liquid Chromatography (HPLC). The following tables summarize the quantitative data from various studies.

Table 1: Quantitative Analysis of Parishin E in Gastrodia elata

Plant Material	Processing/Drying Method	Parishin E Content	Reference
Gastrodia elata rhizome	Not specified	Data not explicitly quantified for Parishin E alone, but present	[2]
Ginger-processed G. elata	Stir-frying with ginger juice	Identified as a major plasma metabolite after oral administration	[3]
G. elata	Various steaming and drying methods	Combined steaming and drying can increase Parishin E content	[4]

Table 2: Quantitative Analysis of Parishin Derivatives in Maclura tricuspidata

Plant Part	Compound	Content (µg/g dry weight)	Reference
Fruit (fully mature)	Parishin E	Present, but not explicitly quantified in this study	[5]
Twig	Macluraparishin E (a novel derivative)	Present, one of the most abundant constituents	[1]

Isolation and Purification

The isolation of Parishin E from its natural sources typically involves solvent extraction followed by various chromatographic techniques.

Experimental Protocol for Isolation from *Gastrodia elata*

A representative protocol for the isolation of Parishin E and its derivatives from *Gastrodia elata* is as follows:

- **Extraction:** Powdered, dried rhizomes of *G. elata* (e.g., 100 g) are refluxed with 50% ethanol (8 times the volume) for 1 hour. This process is repeated twice.
- **Concentration:** The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator at 60°C to a smaller volume (e.g., 200 mL).
- **Solvent Removal:** The remaining ethanol is removed by heating in a water bath at 100°C.
- **Lyophilization:** The aqueous residue is lyophilized to obtain a crude extract, which is then stored at -80°C for further purification.
- **Chromatographic Purification:** The crude extract is subjected to column chromatography on silica gel, followed by preparative HPLC to yield pure Parishin E.

Experimental Protocol for Isolation from *Maclura tricuspidata*

The following protocol outlines the isolation of Parishin derivatives from the twig of *Maclura tricuspidata*:

- **Extraction and Partitioning:** The dried and powdered twig material is extracted with 70% methanol. The extract is then suspended in water and successively partitioned with n-hexane, ethyl acetate, and water-saturated n-butanol.
- **Fractionation:** The butanol fraction, rich in Parishin derivatives, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform, methanol, and water.
- **Purification:** Further purification is achieved using Toyopearl HW-40S column chromatography and preparative HPLC to isolate individual Parishin derivatives, including

novel compounds like macluraparishin E.[6]

Biological Activity and Mechanisms of Action

Parishin E exhibits a range of biological activities, with its therapeutic potential attributed to its influence on specific cellular signaling pathways.

Anti-Rheumatoid Arthritis Activity

Parishin E has been identified as the core anti-inflammatory component of ginger-processed *Gastrodia elata* in alleviating rheumatoid arthritis (RA).

- **Animal Model:** Male Sprague-Dawley rats (180 ± 20 g) are used. Arthritis is induced by a subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the left hind paw. [2]
- **Treatment:** Seven days post-immunization, rats are orally administered with the ethanol extract of ginger-processed *G. elata* (containing Parishin E) once daily for 28 days. A positive control group receives methotrexate (0.2 mg/kg).[2]
- **Assessment:** The severity of arthritis is evaluated by measuring paw swelling, and by histological analysis of the joint tissue. Inflammatory markers in the serum are also quantified.

Anti-Aging Effects

Parishin has been shown to ameliorate aging-related phenotypes in mice, with its effects linked to the modulation of gut microbiota and specific signaling pathways.

- **Animal Model:** Aged male C57BL/6 mice (19 months old) are used. A control group of young mice (12 weeks old) is also included.
- **Treatment:** Aged mice are treated with Parishin (e.g., 10 mg/kg/day or 20 mg/kg/day) dissolved in normal saline, administered orally.
- **Assessment:** The effects of Parishin on aging are assessed by measuring serum levels of senescence biomarkers such as p16Ink4a, GDF15, and IL-6. Histopathological analysis of cardiopulmonary tissues is also performed to evaluate tissue fibrosis.

Antioxidant and Neuroprotective Activities

Parishin and its derivatives have demonstrated significant antioxidant and neuroprotective effects, primarily through the modulation of cellular stress response pathways.

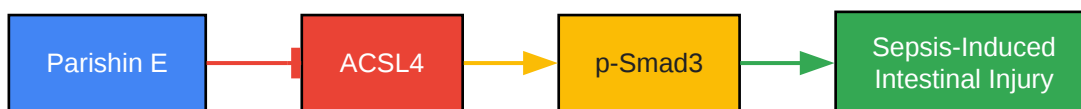
- Preparation: A 0.004% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Various concentrations of Parishin E are also prepared in a suitable solvent.
- Reaction: An aliquot of the Parishin E solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: $(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control} \times 100$.

Signaling Pathways Modulated by Parishin E

Parishin E exerts its biological effects by modulating several key signaling pathways.

ACSL4/p-Smad3/PGC-1 α Pathway

In the context of sepsis-induced intestinal injury, Parishin has been shown to downregulate the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which in turn inhibits the phosphorylation of Smad3. This modulation helps to ameliorate intestinal damage.

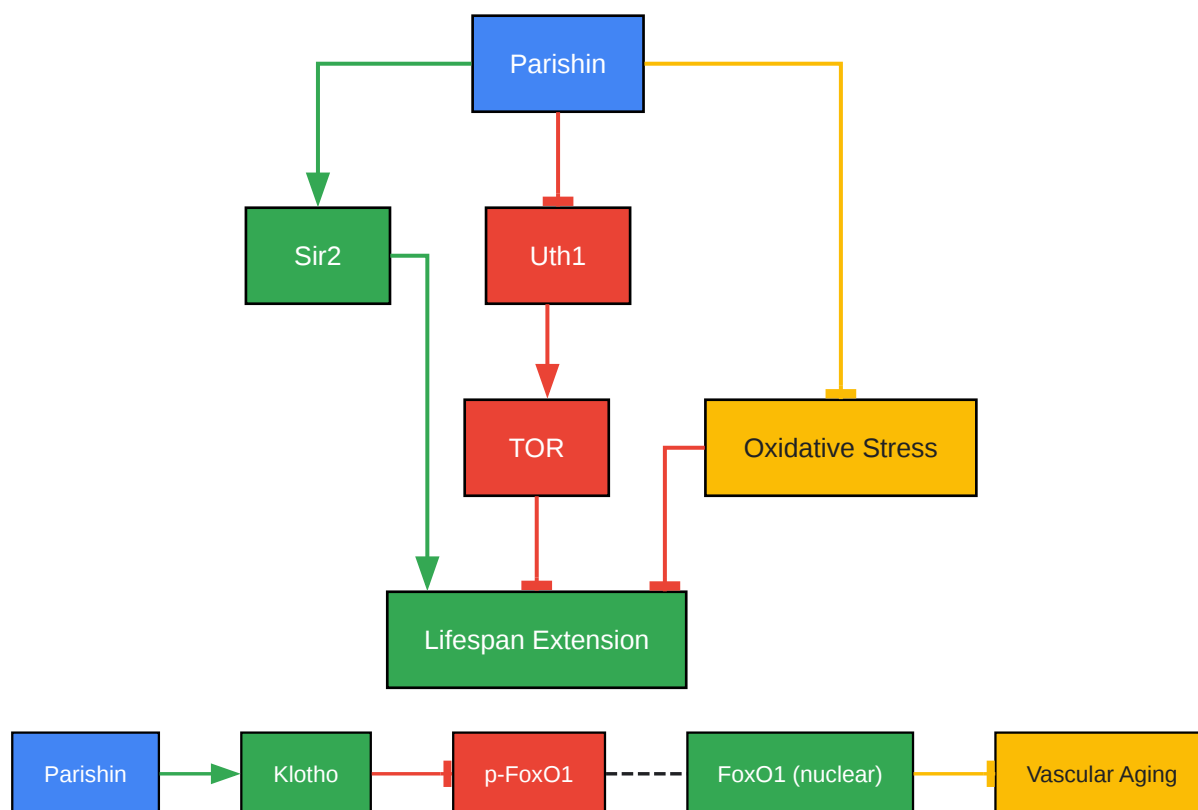


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Parishin E's modulation of the ACSL4/p-Smad3 pathway.

Sir2/Uth1/TOR Signaling Pathway

In yeast models, Parishin has been found to extend replicative lifespan by upregulating the expression of the Sir2 gene and inhibiting the Uth1/TOR signaling pathway. This action is associated with a reduction in oxidative stress.



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